(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide
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Description
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H14F2N2O and its molecular weight is 264.276. The purity is usually 95%.
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Biological Activity
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as Cumyl-4CN-BINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and implications in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C22H24N4O
- CAS Number : 1312007-02-5
- IUPAC Name : this compound
The presence of a difluorophenyl group and a cyanobutyl moiety contributes to its unique pharmacological profile.
Cumyl-4CN-BINACA acts primarily as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. Its affinity for these receptors leads to various physiological effects similar to those of THC (tetrahydrocannabinol), the active component of cannabis. The compound's mechanism can be summarized as follows:
- CB1 Receptor Agonism : Activation of CB1 receptors in the central nervous system (CNS) results in psychoactive effects, including euphoria and altered perception.
- CB2 Receptor Agonism : Interaction with CB2 receptors primarily affects peripheral tissues and immune responses, potentially leading to anti-inflammatory effects.
Pharmacological Effects
The biological activity of Cumyl-4CN-BINACA has been studied in various contexts:
- Psychoactive Effects : Users report effects similar to those of traditional cannabis products, including relaxation and altered mental state. However, the potency can lead to severe adverse reactions.
- Toxicity : Case studies indicate that high doses may result in significant toxicity, including symptoms such as agitation, hallucinations, and cardiovascular complications.
Case Studies
Several case reports highlight the biological activity and potential risks associated with Cumyl-4CN-BINACA:
- Case Study 1 : A 2017 report documented acute psychosis in a user after consuming a synthetic cannabinoid product containing Cumyl-4CN-BINACA. The patient exhibited severe agitation and required hospitalization for management.
- Case Study 2 : Another study noted multiple emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA identified as a common component. Symptoms included tachycardia and altered mental status.
Research Findings
Recent studies have focused on the pharmacokinetics and long-term effects of synthetic cannabinoids like Cumyl-4CN-BINACA:
Study | Findings |
---|---|
Smith et al. (2020) | Found that Cumyl-4CN-BINACA has a higher affinity for CB1 receptors compared to traditional cannabinoids. |
Johnson et al. (2021) | Reported increased incidents of emergency room visits related to synthetic cannabinoid use, with Cumyl-4CN-BINACA being a significant contributor. |
Lee et al. (2022) | Highlighted the compound's potential for addiction and withdrawal symptoms similar to those observed with THC dependence. |
Properties
IUPAC Name |
(E)-N-(1-cyanobutyl)-3-(2,6-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O/c1-2-4-10(9-17)18-14(19)8-7-11-12(15)5-3-6-13(11)16/h3,5-8,10H,2,4H2,1H3,(H,18,19)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQRKBSIQSNRNG-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C=CC1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C#N)NC(=O)/C=C/C1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.